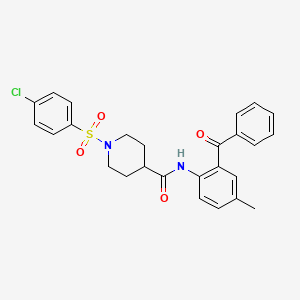

N-(2-benzoyl-4-methylphenyl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25ClN2O4S/c1-18-7-12-24(23(17-18)25(30)19-5-3-2-4-6-19)28-26(31)20-13-15-29(16-14-20)34(32,33)22-10-8-21(27)9-11-22/h2-12,17,20H,13-16H2,1H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTMTGVXKKCSSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-benzoyl-4-methylphenyl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes:

- A piperidine core

- Benzoyl and chlorophenyl functional groups

- A sulfonamide moiety

This structural diversity contributes to its varied biological activities.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of:

- Antibacterial properties

- Enzyme inhibition

- Antitumor effects

Antibacterial Activity

Research indicates that compounds with similar structural features exhibit moderate to strong antibacterial activity against various bacterial strains. For instance, a related study synthesized derivatives that showed significant inhibition against Salmonella typhi and Bacillus subtilis.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 7l | Salmonella typhi | 15 |

| 7m | Bacillus subtilis | 18 |

| 7n | Escherichia coli | 12 |

Enzyme Inhibition

The compound's sulfonamide group is known for its enzyme inhibitory properties. Studies have shown that it can act as an inhibitor of acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes.

| Enzyme | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase | 2.14 ± 0.003 |

| Urease | 0.63 ± 0.001 |

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Bacterial Cell Wall Synthesis : The sulfonamide moiety may inhibit bacterial growth by interfering with the synthesis of folic acid.

- Enzyme Binding : The compound's structure allows it to bind effectively to active sites on enzymes like AChE, thereby inhibiting their function.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound and its derivatives:

- Synthesis and Characterization : A study detailed the synthesis of various piperidine derivatives, including the target compound, using spectral data analysis (1H-NMR, IR) to confirm their structures .

- Biological Evaluation : The synthesized compounds were evaluated for their antibacterial and enzyme inhibitory activities, demonstrating promising results in inhibiting bacterial growth and enzyme activity .

- In Silico Studies : Molecular docking studies indicated favorable interactions between the compound and target proteins, suggesting potential therapeutic applications in treating infections caused by resistant bacteria .

Comparison with Similar Compounds

Structural Analogues in Pain Therapeutics

Evidence from multitarget inhibitor studies () highlights several structurally related compounds with variations in sulfonyl substituents and aryl groups. Key examples include:

| Compound Name | Sulfonyl Substituent | Core Structure | Yield (%) | Biological Target |

|---|---|---|---|---|

| Target Compound | 4-chlorophenyl | Piperidine | N/A | Pain (assumed) |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((3-chlorophenyl)sulfonyl)piperidine-4-carboxamide (4–10) | 3-chlorophenyl | Piperidine | 47–72 | Pain |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2,4-dimethylphenyl)sulfonyl)piperidine-4-carboxamide (4–22) | 2,4-dimethylphenyl | Piperidine | 75 | Pain |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2,4,6-trifluorophenyl)sulfonyl)piperidine-4-carboxamide (4–26) | 2,4,6-trifluorophenyl | Piperidine | 16 | Pain |

Key Observations:

- Substituent Effects on Yield : Electron-donating groups (e.g., methyl in 4–22) correlate with higher synthetic yields (75%), whereas bulky or electron-withdrawing groups (e.g., trifluorophenyl in 4–26) reduce yields (16%) due to steric or electronic challenges .

- Biological Implications : The 4-chlorophenylsulfonyl group in the target compound may offer a balance between synthetic feasibility and receptor binding compared to meta-substituted (3-chlorophenyl) or multi-halogenated analogs.

SARS-CoV-2 Inhibitors ()

Compounds such as (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide share a piperidine-carboxamide backbone but feature naphthalenyl and fluorobenzyl groups. These structural differences redirect their activity toward viral protease inhibition, underscoring the role of substituents in target specificity.

Piperazine Derivatives ()

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide adopts a chair conformation in its piperazine ring, similar to the piperidine conformation in the target compound. However, the absence of a sulfonyl group and the presence of an ethyl substituent limit its pharmacological overlap .

Pyrazole-Carboximidamide Analogs ()

The compound (R)-SLV 319 incorporates a (4-chlorophenyl)sulfonyl group but diverges with a pyrazole-carboximidamide core. This structural variation results in distinct biological activity (e.g., enantiomer-specific CNS effects), emphasizing the importance of the central heterocycle .

Structural and Functional Insights

- Piperidine Conformation : The chair conformation observed in piperazine/piperidine derivatives (e.g., ) likely stabilizes the target compound’s interactions with hydrophobic binding pockets .

- Sulfonyl Group Positioning : Para-substituted sulfonyl groups (as in the target) may enhance binding to sulfonylurea receptors compared to meta-substituted analogs (e.g., 4–10) .

- Aromatic Moieties: The benzoyl-methylphenyl group in the target compound contrasts with benzothiazole rings in analogs (e.g., 4–10).

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction progress be monitored effectively?

The synthesis typically involves multi-step reactions, including coupling of the piperidine-4-carboxamide core with substituted benzoyl and sulfonyl groups. Key steps may include nucleophilic substitution, amide bond formation, and sulfonylation. Reaction progress can be monitored using thin-layer chromatography (TLC) to track intermediate formation and ensure purity . For final product validation, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential .

Q. Which analytical techniques are most reliable for confirming molecular structure and purity?

X-ray crystallography provides definitive structural confirmation, as demonstrated in studies of similar piperidine-carboxamide derivatives . High-resolution NMR (¹H/¹³C) identifies functional groups and stereochemistry, while elemental analysis and high-performance liquid chromatography (HPLC) ensure purity (>95%) .

Q. What solvent systems and reaction conditions optimize yield for critical steps like sulfonylation?

Polar aprotic solvents (e.g., dimethylformamide, DMF) under inert atmospheres (N₂/Ar) are optimal for sulfonylation. Temperature control (0–60°C) and stoichiometric ratios (1:1.2 for sulfonyl chloride) minimize side reactions. Evidence from analogous compounds suggests yields >70% are achievable with rigorous drying of reagents .

Q. How can researchers validate the reproducibility of synthetic protocols?

Reproducibility requires strict control of moisture, temperature, and reaction time. Detailed logs of reagent purity (e.g., anhydrous solvents, freshly distilled amines) and parallel small-scale trials are recommended. Cross-lab validation using shared protocols (e.g., from peer-reviewed syntheses of related carboxamides) reduces variability .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental crystallographic data be resolved?

Discrepancies in conformational analysis (e.g., piperidine ring puckering) may arise from solvent effects or crystal packing forces. Hybrid approaches combining density functional theory (DFT) optimizations with solvent-inclusive molecular dynamics simulations improve alignment with experimental X-ray data . For example, torsion angle deviations >10° warrant re-evaluation of computational parameters .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting benzoyl/sulfonyl modifications?

Systematic substitution of the benzoyl (e.g., electron-withdrawing groups) and sulfonyl (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) moieties can elucidate steric/electronic effects. Biological assays (e.g., enzyme inhibition) paired with comparative molecular field analysis (CoMFA) quantify contributions of specific substituents to activity .

Q. How can polymorphism risks be assessed for this compound under varying environmental conditions?

Accelerated stability studies (40°C/75% RH) combined with powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) identify polymorphic transitions. Solvent-mediated crystallization (e.g., using methanol/water mixtures) reveals dominant forms, while lattice energy calculations predict thermodynamic stability .

Q. What experimental approaches resolve conflicting bioactivity data across different assay platforms?

Contradictions may arise from assay-specific interference (e.g., solubility in DMSO vs. aqueous buffers). Normalize activity data using internal standards (e.g., reference inhibitors) and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization). Statistical meta-analysis of dose-response curves reduces platform-dependent bias .

Q. How can regioselectivity challenges in piperidine functionalization be addressed?

Protecting group strategies (e.g., tert-butoxycarbonyl, Boc) for the piperidine nitrogen prevent unwanted side reactions during sulfonylation. Transition metal catalysis (e.g., Pd-mediated cross-coupling) enhances regiocontrol in aryl substitutions, as shown in analogous compounds .

Q. What computational tools predict metabolic stability and toxicity profiles?

ADMET predictors (e.g., SwissADME, ProTox-II) analyze metabolic hotspots (e.g., sulfonamide cleavage, benzoyl oxidation). In vitro microsomal assays (human/rat liver microsomes) validate predictions, with LC-MS/MS quantifying metabolite formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.